molecular formula C9H13NO B11822248 (R)-b-Amino-4-methyl-benzeneethanol

(R)-b-Amino-4-methyl-benzeneethanol

Cat. No.: B11822248
M. Wt: 151.21 g/mol
InChI Key: ZAZXUIHWJJQCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-b-Amino-4-methyl-benzeneethanol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring with a methyl substituent. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-b-Amino-4-methyl-benzeneethanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, ®-b-Nitro-4-methyl-benzeneethanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 4-methylbenzaldehyde with ammonia or an amine, followed by reduction with sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of ®-b-Amino-4-methyl-benzeneethanol may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-b-Amino-4-methyl-benzeneethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the precursor compound can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst, sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., methyl iodide)

Major Products Formed

    Oxidation: 4-Methylbenzaldehyde, 4-Methylbenzoic acid

    Reduction: ®-b-Amino-4-methyl-benzeneethanol

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

®-b-Amino-4-methyl-benzeneethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds and participate in various biochemical reactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ®-b-Amino-4-methyl-benzeneethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-b-Amino-4-methyl-benzeneethanol
  • 4-Amino-3-methylbenzyl alcohol
  • 4-Methylbenzylamine

Uniqueness

®-b-Amino-4-methyl-benzeneethanol is unique due to its specific ®-configuration, which imparts optical activity and can result in different biological activities compared to its (S)-enantiomer. The presence of both amino and hydroxyl groups also makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical modifications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(2-amino-4-methylphenyl)ethanol

InChI

InChI=1S/C9H13NO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6,11H,4-5,10H2,1H3

InChI Key

ZAZXUIHWJJQCLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.